Maximized Mass Shift of +7 Da for Unambiguous MS Detection vs. Unlabeled (+0 Da) and Singly-Labeled Analogs
The compound provides a definitive +7 Da mass shift (M+7) relative to the unlabeled L-leucine-N-FMOC molecule . This shift is 1 Da greater than a ¹³C6-only label (+6 Da) and 6 Da greater than a ¹⁵N-only label (+1 Da) . This larger shift significantly reduces the potential for spectral overlap with the natural isotopic envelope of the unlabeled analyte, a common source of quantification error in complex samples. The M+7 peak resides in a spectral region with minimal background interference, improving the signal-to-noise ratio and the lower limit of quantitation (LLOQ) in MS assays [1].
| Evidence Dimension | Net mass shift from unlabeled analog |
|---|---|
| Target Compound Data | +7 Da (M+7) |
| Comparator Or Baseline | Unlabeled L-Leucine-N-FMOC (+0 Da); ¹³C6-only L-Leucine-N-FMOC (+6 Da); ¹⁵N-only L-Leucine-N-FMOC (+1 Da) |
| Quantified Difference | Target compound shift is +7 Da, compared to 0, +6, and +1 Da for alternatives |
| Conditions | Mass spectrometry (MS1 full scan); theoretical calculation based on atomic mass differences (¹²C->¹³C = +1 Da, ¹⁴N->¹⁵N = +1 Da) |
Why This Matters
This unambiguous mass shift is essential for developing robust LC-MS/MS methods where the internal standard must be clearly resolved from the analyte of interest.
- [1] Yin, F., et al. (2023). Development and validation of a hybrid immunoaffinity LC-MS/MS assay for quantitation of total antibody (TAb) from an antibody drug conjugate (ADC) PYX-201 in human plasma. Journal of Chromatography B, 1228, 123786. View Source
